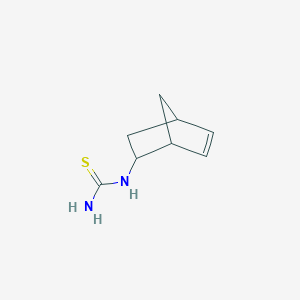

n-Bicyclo(2.2.1)hept-5-en-2-ylthiourea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “n-Bicyclo(2.2.1)hept-5-en-2-ylthiourea” is a unique chemical with the linear formula C21H22N2O . It is provided to early discovery researchers as part of a collection of unique chemicals .

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, the reaction of N-(bicyclo[2.2.1]hept-5-en-endo-2-ylmethyl)arenesulfonamides with epichlorohydrin in the presence of tetramethylammonium iodide afforded a group of framework N-[(oxiran-2-yl)methyl]sulfonamides .Molecular Structure Analysis

The molecular structure of this compound is complex and unique. The SMILES string representation of the molecule is O=C(NCC1C(C=C2)CC2C1)N(C3=CC=CC=C3)C4=CC=CC=C4 .Physical And Chemical Properties Analysis

The physical and chemical properties of “n-Bicyclo(2.2.1)hept-5-en-2-ylthiourea” are not well-documented. The compound has a molecular formula of C21H22N2O and a CAS Number of 4114-76-5 .Applications De Recherche Scientifique

1. Organic Synthesis and Derivative Formation

n-Bicyclo(2.2.1)hept-5-en-2-ylthiourea and its derivatives have shown significant reactivity, making them useful in organic synthesis. For instance, N-Amino-endo-bicyclo[2.2.1]hept-5-ene-2,3-dicarboximide has been utilized in oxidative aminoaziridination reactions, demonstrating its reactivity towards alkenes with electron-withdrawing groups and providing access to stable derivatives of N-aminoaziridine (Zibinsky et al., 2008). Additionally, the compound's ability to react with N-(2,3-epoxypropyl)arenesulfonamides to form amino alcohols with a norbornene fragment and a sulfonamide group has been explored, further showcasing its potential in synthetic chemistry (Kas’yan et al., 2009).

2. Photoreactive Polymer Development

n-Bicyclo(2.2.1)hept-5-en-2-ylthiourea derivatives have been used in the creation of photoreactive polymers. For instance, Poly(N,N′-diphenyl-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxamide) demonstrated significant changes in its refractive index under UV irradiation due to the photo-Fries rearrangement. This property makes it suitable for optical applications such as waveguiding. Additionally, the photogeneration of aminoketone groups enhanced the chemical reactivity of the polymer, opening avenues for surface functionalization and photolithographic techniques (Griesser et al., 2009).

3. Catalytic Applications and Polymerization Processes

The reactivity of n-Bicyclo(2.2.1)hept-5-en-2-ylthiourea derivatives has also been harnessed in catalytic applications. For example, the insertion of various norbornene derivatives into the palladium−methyl bond was explored, proving relevant to metal-catalyzed addition polymerization of functionalized norbornenes (Kang & Sen, 2004).

Propriétés

IUPAC Name |

2-bicyclo[2.2.1]hept-5-enylthiourea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2S/c9-8(11)10-7-4-5-1-2-6(7)3-5/h1-2,5-7H,3-4H2,(H3,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBGARRDHDRSGJO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC(C1C=C2)NC(=S)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>25.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID26727449 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

n-Bicyclo(2.2.1)hept-5-en-2-ylthiourea | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-1,6-dimethylpyrazolo[3,4-d]pyrimidine](/img/structure/B3011366.png)

![Propyl 4-[(3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonyl)amino]benzoate](/img/structure/B3011374.png)

![N-(3-fluorophenyl)-2-(4-oxo-7-phenyl-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B3011379.png)

![4-bromo-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B3011382.png)

![ethyl [1,3-dimethyl-8-(morpholin-4-ylmethyl)-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl]acetate](/img/structure/B3011383.png)